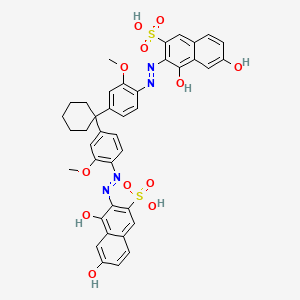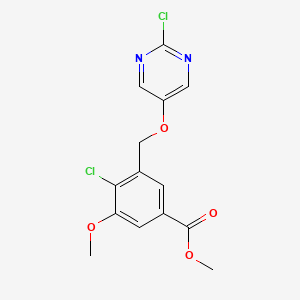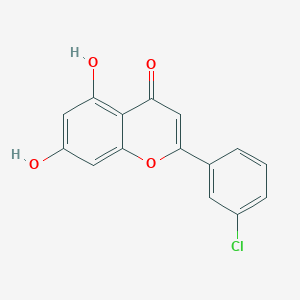
3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 134, also known as C.I. Acid Red 134, is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textiles, leather, and paper, for its vibrant red color. The compound is characterized by its complex molecular structure, which includes azo groups (-N=N-) that are responsible for its coloring properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 134 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, followed by coupling with a naphthol derivative under alkaline conditions .
Industrial Production Methods
Industrial production of Acid Red 134 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under controlled pH conditions.
Purification: The resulting dye is purified through filtration, washing, and drying processes to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acid Red 134 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in Acid Red 134 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction products are primarily aromatic amines.
Substitution: Substituted products depend on the specific electrophile used in the reaction.
Applications De Recherche Scientifique
Acid Red 134 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mécanisme D'action
The primary mechanism of action of Acid Red 134 involves its interaction with various substrates through electrostatic attraction. The azo groups in the dye can form complexes with metal ions, enhancing its binding properties. Additionally, the dye can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Red 14: Another azo dye with similar applications but different molecular structure.
Acid Red 138: Used in similar industries but has different solubility and stability properties.
Acid Red 18: Known for its use in textile dyeing but has different spectral properties.
Uniqueness of Acid Red 134
Acid Red 134 is unique due to its high adsorption capacity, excellent pH-responsiveness, and good recyclability. These properties make it particularly suitable for applications in wastewater treatment and environmental remediation .
Propriétés
Numéro CAS |
94022-86-3 |
|---|---|
Formule moléculaire |
C40H36N4O12S2 |
Poids moléculaire |
828.9 g/mol |
Nom IUPAC |
3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H36N4O12S2/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54) |
Clé InChI |
LREXSNYMCUVGLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)O)OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)




